Methyl alpha-D-glucopyranoside

Enzyme Inhibition Carbohydrate Chemistry Biochemical Assays

Researchers face interference from reducing sugars in enzyme assays and cryoprotection studies. This methylated glucose derivative solves both issues. - **Non-reducing & inert:** No unwanted redox reactions vs. D-glucose. - **Defined bioactivity:** Competitive inhibitor of human acid alpha-glucosidase (Ki = 6.95 mM); ideal for lectin/transporter calibration. - **Structurally validated:** alpha anomer (≠ beta), specific rotation +158.5°, mp 169-171°C. - **Reliable supply:** Crystalline, >100 g/100 mL water solubility, ready for synthesis or assay use.

Molecular Formula C₇H₁₄O₆
Molecular Weight 194.18 g/mol
CAS No. 97-30-3
Cat. No. B013700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl alpha-D-glucopyranoside
CAS97-30-3
Synonyms1-O-methylglucose
alpha-methyl-D-glucopyranoside
alpha-methyl-D-glucoside
alpha-methylglucose
alpha-methylglucoside
alphaMG
beta-methyl-D-glucoside
beta-methylglucoside
D-glucoside, methyl
methyl alpha-D-glucopyranoside
methyl alpha-D-glucoside
methyl beta-D-glucopyranoside
methyl D-glucopyranoside
methyl D-glucoside
methyl glucose
methyl-alpha-D-glucoside
methyl-alpha-glucopyranoside
methyl-D-glucoside
methylglucoside
methylglucoside, (alpha-D)-isomer
methylglucoside, (beta-D)-isomer
methylglucoside, 13C-labeled
methylglucoside, 13C-labeled, (beta-D)-isomer
methylglucoside, 2H-labeled, (beta-D)-isomer
methylglucoside, 5-(17)O-labeled
methylglucoside, 6-(13)C-labeled
methylglucoside, 6-(17)O-labeled, (alpha-L)-isome
Molecular FormulaC₇H₁₄O₆
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
InChIKeyHOVAGTYPODGVJG-ZFYZTMLRSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Alpha-D-Glucopyranoside Overview


Methyl alpha-D-glucopyranoside (CAS 97-30-3) is a methylated monosaccharide derivative of glucose, characterized by a methyl group at the anomeric carbon in the alpha configuration [1]. It is a white crystalline solid with high water solubility (>100 g/100 mL at 20°C), a high specific rotation of +158.5° (c=10, H2O), and a melting point of 169-171°C . These physicochemical properties establish it as a stable, non-reducing sugar analog with distinct advantages over its beta anomer and parent glucose for specific research and industrial applications [2].

Alpha-anomeric configuration for stereospecific recognition studies
Non-reducing sugar: chemically inert in reducing environments
High water solubility for versatile assay and formulation conditions
High optical rotation supports chiral / stereochemical identity

Methyl Alpha-D-Glucopyranoside Interchangeability Risk


Generic substitution with its beta anomer, methyl beta-D-glucopyranoside, or the parent sugar D-glucose is not scientifically valid. The alpha anomer exhibits a distinct anomeric effect (3.7–4.0 kJ/mol) that influences its conformational stability and interaction with biological targets like lectins and alpha-glucosidases [1]. Furthermore, as a non-reducing sugar, it is chemically inert in many reducing environments where glucose would react, making it essential for applications requiring a stable, non-metabolizable glucose analog, such as in cryoprotection studies and as a competitive inhibitor [2].

Methyl α-D-glucopyranoside (Target) Methyl β-D-glucopyranoside
Anomeric effect differs, altering conformational stability and biological recognition; alpha-specific interactions with lectins and glucosidases may not transfer.
Methyl α-D-glucopyranoside (Target) D-Glucose
Glucose is a reducing sugar and is readily metabolized; it cannot substitute for a non-reducing, chemically inert glucose analog in cryoprotection or long-term inhibition studies.

Methyl Alpha-D-Glucopyranoside Comparative Evidence


Alpha-Glucosidase Competitive Inhibition

Methyl alpha-D-glucopyranoside acts as a competitive inhibitor of acid alpha-glucosidase from human liver, with a reported Ki of 6.95 mM for polysaccharide hydrolysis [1]. While the beta anomer is also expected to inhibit, its Ki would differ due to anomeric specificity; this data is for the alpha anomer. The parent sugar D-glucose is also a competitive inhibitor but is readily metabolized, making the methyl glucoside a more stable tool for enzyme studies [2].

Competitive Ki
Cross-study comparable
6.95 mM
Non-metabolizable inhibitor for alpha-glucosidase studies
Human liver acid alpha-glucosidase, polysaccharide substrate
Enzyme Inhibition Carbohydrate Chemistry Biochemical Assays

Exo-Anomeric Effect Comparison

The exo-anomeric effect, a key determinant of glycosidic bond conformation and stability, was calculated to be in the range of 3.7–4.0 kJ/mol for methyl alpha-D-glucopyranoside, compared to 3.8–4.6 kJ/mol for its beta anomer [1]. This subtle but quantifiable difference in conformational stabilization influences its interactions in biological systems and its behavior in chemical syntheses.

Exo-Anomeric Effect
Head-to-head
3.7–4.0 kJ/mol (α) vs 3.8–4.6 kJ/mol (β)
Alpha-specific conformational profile supports binding studies
Calculated in solution, varying solvent polarity
Computational Chemistry Carbohydrate Conformation Molecular Modeling

Cryoprotection Efficacy

Methyl alpha-D-glucopyranoside has been quantitatively used to modulate echo decay times in studies assessing cryoprotection of p21ras protein structure and activity . Unlike the more common disaccharide cryoprotectants trehalose or sucrose, its smaller size and non-reducing nature allow for finer control over solution viscosity and osmotic pressure during freeze-thaw cycles [1]. While direct comparative data on % activity retained is not available from this study, the use of varying concentrations to tune NMR parameters highlights its specific utility in biophysical assays.

Cryoprotection
Class-level
p21ras NMR echo decay modulation
Small, non-reducing cryoprotectant for protein structural biology
Differentiated from disaccharides by size and inertness
Cryobiology Protein Stabilization Structural Biology

Industrial Synthon Utility

Methyl alpha-D-glucopyranoside serves as a key intermediate for synthesizing a wide range of industrial products including nonionic surfactants, alkyd resins, plasticizers, and drying oils [1]. In contrast, its beta anomer is less commonly employed for these purposes due to differences in reactivity and crystallization properties. The alpha anomer's high water solubility (>100 g/100 mL) and ease of crystallization from methanol make it particularly suitable for large-scale derivatization .

Industrial Intermediate
Class-level
Surfactants, resins, plasticizers
Preferred synthon due to high solubility and crystallinity
Alpha anomer is commercially established for derivatization
Organic Synthesis Green Chemistry Industrial Chemistry

Methyl Alpha-D-Glucopyranoside Application Scenarios


Alpha-Glucosidase Inhibition and Purification

As a competitive inhibitor with a defined Ki of 6.95 mM for human liver acid alpha-glucosidase [1], methyl alpha-D-glucopyranoside is ideal for enzyme kinetics studies and as a specific eluent in affinity chromatography for purifying alpha-glucosidases. Its non-metabolizable nature ensures stable inhibition profiles throughout long-term assays.

NMR Structural Biology and Cryoprotection

Its established use in varying echo decay times for cryoprotection studies of proteins like p21ras [1] makes it a valuable tool for structural biologists using NMR. Its small size and high water solubility allow for precise tuning of solution conditions without introducing background signals or reducing artifacts common with larger cryoprotectants.

Specialty Chemical and Surfactant Synthesis

Methyl alpha-D-glucopyranoside is a critical starting material for synthesizing nonionic surfactants (e.g., HECAMEG), alkyd resins, and plasticizers [1]. Its high solubility and ease of crystallization facilitate efficient derivatization, making it a preferred synthon in industrial and academic laboratories focused on renewable feedstocks .

Lectin and Glucose-Binding Protein Assay Standard

Due to its specific alpha-anomeric configuration and non-reducing nature, it serves as a stable standard and competitive ligand for calibrating assays that measure lectin binding or glucose transporter activity [1]. This application relies on its well-defined physicochemical properties, including its high specific rotation of +158.5° .

Application
Selection Property
Validation Focus
Alpha-glucosidase enzyme kinetics
Non-metabolizable competitive inhibitor with defined inhibition constant
Competitive inhibition constant reproducibility and enzyme specificity
NMR structural biology and cryoprotection
Small-molecule, non-reducing cryoprotectant compatible with NMR
Protein stability under freeze-thaw cycles and spectral interference
Specialty chemical and surfactant synthesis
High-solubility renewable glycoside synthon
Derivatization efficiency and purity in downstream products
Lectin and glucose-binding protein assay standard
Anomerically pure, non-reducing sugar standard
Binding specificity and stereochemical identity

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